molecular formula C20H27NO3 B12850575 1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol CAS No. 135963-42-7

1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol

Cat. No.: B12850575
CAS No.: 135963-42-7
M. Wt: 329.4 g/mol
InChI Key: VNRNJNRVACIMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol (CAS: 135261-74-4; molecular formula: C₂₀H₂₇NO₃·HCl) is the active metabolite (M-1) of sarpogrelate hydrochloride, a selective serotonin 5-HT₂A receptor antagonist . Sarpogrelate is clinically used to treat peripheral artery disease, thrombosis, and diabetes-related complications, with M-1 exhibiting more potent in vitro inhibitory effects on platelet aggregation and vasoconstriction than the parent drug . Despite its lower plasma concentration, M-1 contributes significantly to therapeutic outcomes due to its enhanced activity . Pharmacokinetic studies indicate that M-1 is formed via esterase-mediated hydrolysis of sarpogrelate, bypassing cytochrome P450 metabolism, which reduces risks of drug-drug interactions (DDIs) compared to CYP2D6 substrates like metoprolol .

Properties

IUPAC Name

1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-21(2)14-18(22)15-24-20-10-5-4-8-17(20)12-11-16-7-6-9-19(13-16)23-3/h4-10,13,18,22H,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRNJNRVACIMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135963-42-7
Record name 1-(Dimethylamino)-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135963427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(DIMETHYLAMINO)-3-(2-(2-(3-METHOXYPHENYL)ETHYL)PHENOXY)-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CY97N9NO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

General Synthetic Route

The preparation of 1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol typically involves a multi-step synthetic process:

  • Starting Material: The synthesis often begins with a phenolic compound such as 2-[2-(3-methoxyphenyl)ethyl]phenol or its vinyl analog.
  • Epoxide Formation: The phenol is converted into an epoxide intermediate, specifically [[2-[2-(3-methoxyphenyl)vinyl]phenoxy]methyl]oxirane.
  • Amination Reaction: The epoxide undergoes nucleophilic ring-opening by reaction with dimethylamine (usually as a 40% aqueous solution) under controlled temperature conditions (-15 to 20 °C), yielding the target amino alcohol compound.
  • Purification: The crude product is purified by recrystallization or solvent extraction to achieve high purity suitable for pharmaceutical use.

Detailed Stepwise Preparation (Based on Patent CN104356012B)

Step Description Conditions Notes
1. Epoxide Preparation Synthesis of [[2-[2-(3-methoxyphenyl)vinyl]phenoxy]methyl]oxirane from phenol precursor Solvent: tetrahydrofuran (THF) or acetonitrile; preferred THF Molar ratio phenol to base (e.g., K2CO3) 1:0.5–5
2. Amination (Ring-Opening) Reaction of epoxide with 40% aqueous dimethylamine Temperature: -15 to 20 °C; Reaction time: 2–10 hours; Molar ratio epoxide:dimethylamine = 1:1–10 Stirring at room temperature after addition
3. Work-up and Isolation Post-reaction processing to isolate this compound Standard extraction and purification Product obtained as crude amino alcohol

Purification and Yield Optimization

  • Purification Solvents: Butanone (methyl ethyl ketone) is preferred for recrystallization to achieve purity >99.9% and remove impurities to less than 0.1%.
  • Yield: The overall yield of the purified product can exceed 90%, making the process efficient for industrial scale-up.
  • Alkali Use: Sodium hydroxide or potassium carbonate are commonly used bases for deprotonation and facilitating reactions.
  • Solvent Recovery: The recrystallization solvent can be recovered and reused, enhancing process sustainability.

Research Findings and Industrial Relevance

  • The compound serves as a critical intermediate in the synthesis of sarpogrelate hydrochloride , a selective serotonin 5-HT2A receptor antagonist with antiplatelet activity.
  • The preparation method emphasizes controlling reaction conditions such as temperature, molar ratios, and solvent choice to minimize impurities and maximize yield.
  • The use of tetrahydrofuran as a solvent in both epoxide formation and amination steps is preferred due to its ability to dissolve reactants and facilitate reaction kinetics.
  • The hydrochloride salt form of the compound is often isolated for enhanced stability and ease of handling in subsequent synthetic steps.

Summary Table of Preparation Parameters

Parameter Details Preferred Conditions
Starting Material 2-[2-(3-methoxyphenyl)ethyl]phenol or vinyl analog High purity phenol derivative
Epoxide Formation Formation of [[2-[2-(3-methoxyphenyl)vinyl]phenoxy]methyl]oxirane Solvent: THF or acetonitrile; base: K2CO3 or NaOH
Amination Reagent 40% aqueous dimethylamine Molar ratio 1:1–10; temperature -15 to 20 °C
Reaction Time 2–10 hours Room temperature stirring post addition
Purification Recrystallization from butanone Achieves >99.9% purity
Yield >90% Industrial scale feasible
Solvent Recovery Yes Butanone and THF recyclable

Chemical Reactions Analysis

1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antithrombotic Agent

1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol is primarily studied for its role as an antithrombotic agent. It acts by inhibiting platelet aggregation, making it a candidate for preventing thromboembolic disorders.

  • Case Study : Research has shown that Sarpogrelate effectively reduces platelet aggregation in patients undergoing cardiovascular procedures, indicating its potential use in clinical settings for managing thrombotic risks .

Sarpogrelate Metabolite

This compound serves as a metabolite of Sarpogrelate, which is used in treating peripheral vascular diseases. The metabolite's pharmacokinetics and pharmacodynamics are crucial for understanding the overall efficacy of Sarpogrelate therapy.

  • Research Findings : Studies indicate that the metabolite exhibits similar biological activity to its parent compound, suggesting that it contributes significantly to the therapeutic effects observed in patients .

Intermediate in Drug Synthesis

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases.

ApplicationDescription
Drug Development Used in the synthesis of novel antithrombotic agents
Chemical Synthesis Acts as a precursor for other bioactive compounds

Research and Development

In research laboratories, this compound is often employed to study the mechanisms of action of antiplatelet drugs and to develop new therapeutic strategies.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Features of 1-(Dimethylamino)-3-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]-2-propanol and Analogues

Compound Name Key Substituents Receptor Target CAS Number
Target Compound (M-1) Dimethylamino, 3-methoxyphenethyl-phenoxy, propanol backbone 5-HT₂A serotonin receptor 135261-74-4
Metoprolol Isopropylamino, 4-(2-methoxyethyl)phenoxy β₁-adrenergic receptor 37350-58-6
CGP 20712 A Carbamoyl-hydroxy phenoxy, trifluoromethyl-imidazolyl phenoxy β₁-adrenergic receptor 81029-73-8
1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol Ethylamino, 4-(2-methoxyethyl)phenoxy (desmethyl metoprolol metabolite) β-adrenergic receptor 109632-08-8

Structural Insights :

  • The target compound’s 3-methoxyphenethyl group and dimethylamino moiety confer specificity for 5-HT₂A receptors, distinguishing it from β-blockers like metoprolol and CGP 20712 A, which prioritize adrenergic receptor interactions .
  • Metoprolol’s isopropylamino group and 4-(2-methoxyethyl)phenoxy chain enhance β₁-selectivity, while its desmethyl metabolite (ethylamino variant) shows reduced potency .
  • CGP 20712 A’s trifluoromethyl-imidazolyl group enables high β₁-adrenoceptor specificity (IC₅₀ ratio β₂:β₁ ≈ 10,000), making it a research tool for receptor quantification .

Functional and Pharmacokinetic Comparison

Table 2: Functional and Pharmacokinetic Properties

Compound Therapeutic Use Potency (vs. Parent Drug) Metabolism Pathway Plasma Concentration Key Interactions
Target Compound (M-1) Peripheral artery disease, thrombosis 2–3× more potent in vitro Esterase hydrolysis Lower than parent Minimal CYP2D6 DDIs
Metoprolol Hypertension, angina N/A (parent drug) CYP2D6 oxidation High CYP2D6 inhibitors
CGP 20712 A Research tool (β₁-adrenoceptor studies) N/A Not characterized N/A None reported

Functional Insights :

  • M-1 ’s esterase-driven metabolism avoids CYP2D6-mediated DDIs, unlike metoprolol, which is highly dependent on CYP2D6 and susceptible to interactions with inhibitors like fluoxetine .
  • CGP 20712 A’s utility lies in its ability to differentiate β₁- and β₂-adrenoceptors in binding assays, aiding mechanistic studies .

Table 3: Toxicity Data

Compound Oral LD₅₀ (mg/kg) Mutagenicity Environmental Hazard (Water Flea EC₅₀)
Target Compound (M-1) 300–2,000 Negative 24.872 mg/L
Metoprolol 309–560 (rat) Not reported Not assessed

Biological Activity

1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol, commonly referred to as Sarpogrelate Intermediate M-1 or BP-984, is a compound of considerable interest in pharmacological research. This compound has garnered attention due to its potential therapeutic applications, particularly in the context of antithrombotic properties. This article will delve into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Basic Information

  • Chemical Name : this compound hydrochloride
  • CAS Number : 135261-74-4
  • Molecular Formula : C20H28ClNO3
  • Molecular Weight : 365.9 g/mol
  • Melting Point : 117.0 - 121.0 °C
  • Solubility : Slightly soluble in DMSO and methanol .

Structural Characteristics

The compound features a dimethylamino group, a phenoxy moiety, and a propanol backbone, which contribute to its biological activity. The presence of the methoxyphenyl group is particularly significant as it may influence the compound's interaction with biological targets.

This compound primarily acts as an intermediate in the synthesis of compounds with antithrombotic properties. It is hypothesized to exert its effects through modulation of G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways related to platelet aggregation and vascular function .

Antithrombotic Effects

Research has indicated that derivatives of this compound exhibit significant antithrombotic activity. For instance, a study highlighted the efficacy of related compounds in inhibiting platelet aggregation, suggesting that they may serve as potential therapeutic agents for preventing thromboembolic disorders .

In Vitro Studies

In vitro assays have demonstrated that certain analogs of Sarpogrelate Intermediate M-1 can inhibit cancer cell proliferation without affecting non-tumorigenic cells. This selective cytotoxicity suggests a promising avenue for cancer therapy .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityObservations
AntithromboticInhibition of platelet aggregation in vitro
Cancer Cell GrowthSelective inhibition in tumorigenic cells
GPCR ModulationInteraction with G protein-coupled receptors

Safety and Handling

While specific toxicity data for this compound is limited, general safety precautions should be observed when handling chemical compounds. It is recommended to use appropriate personal protective equipment (PPE) and work within a fume hood to mitigate exposure risks.

Q & A

Q. What are the optimal synthetic routes for 1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol, and how can stereochemical control be achieved?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and alkylation. For example, trifunctional intermediates like 3-[4-methoxyphenyl)methoxy]propanal can be synthesized using DMSO and oxalyl chloride under cryogenic conditions (-85°C) to form sulfoxide intermediates, followed by quenching with triethylamine (as described in ). Stereochemical control may require chiral catalysts (e.g., Sharpless conditions) or resolution techniques like chiral HPLC. Yield optimization can be achieved by adjusting reaction times, solvent polarity (e.g., dichloromethane for extraction), and purification via column chromatography .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify methoxy (δ3.8\delta \sim3.8 ppm), dimethylamino (δ2.2\delta \sim2.2 ppm), and aromatic proton signals. Compare splitting patterns to predicted coupling constants for the phenoxy and ethylphenyl groups.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (C20H27NO3C_{20}H_{27}NO_3, calculated [M+H]+^+: 330.2064) and fragmentation patterns.
  • FT-IR : Identify key functional groups (e.g., C-O-C stretch at ~1250 cm1^{-1}, tertiary amine N-H stretch at ~2800 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., β-adrenergic or serotonin receptors) to assess affinity.
  • Enzyme Inhibition : Screen against targets like monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorometric or colorimetric substrates.
  • Cellular Viability Assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays at concentrations ≤100 µM .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. Strategies include:

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC50_{50}, Kd_d) and adjust for variables like solvent (DMSO vs. ethanol).
  • Orthogonal Validation : Replicate key findings using alternative methods (e.g., surface plasmon resonance for binding affinity alongside radioligand assays).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dealkylated derivatives) that may interfere with bioactivity .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with GPCRs (e.g., β2-adrenergic receptor). Prioritize docking scores and hydrogen-bonding interactions with conserved residues (e.g., Asp113 in β2-adrenergic receptors).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy via MM-PBSA.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How does stereochemistry influence pharmacokinetics, and what methodologies assess this?

Methodological Answer:

  • Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns (heptane:isopropanol gradient) and compare pharmacokinetic parameters (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}) in rodent models.
  • Metabolic Profiling : Incubate each enantiomer with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Stereoselective metabolism may correlate with CYP2D6 or CYP3A4 activity.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions; enantiomers may exhibit differential albumin binding .

Safety and Experimental Design

Q. What precautions are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 per GHS).
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335).
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.